

# Technical Guide: Egfr-IN-45 (HR-19011), an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Egfr-IN-45 |           |
| Cat. No.:            | B12402616  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) inhibitor, **Egfr-IN-45**, also identified by its alternative names HR-19011 and EIF2 $\alpha$  activator 1. This document details its chemical properties, biological activity, and relevant experimental methodologies.

## **Compound Identification and Properties**

**Egfr-IN-45** is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Its fundamental chemical and biological characteristics are summarized below.

| Property            | Value                             |
|---------------------|-----------------------------------|
| Compound Name       | Egfr-IN-45                        |
| Alternative Names   | HR-19011, EIF2α activator 1       |
| CAS Number          | 2851820-52-3                      |
| Molecular Formula   | C25H19F6N3O3                      |
| Biological Activity | Strong inhibitor of EGFR and CDK2 |
| IC50 (EGFR)         | 0.4 μΜ                            |



### **Biological Context: The EGFR Signaling Pathway**

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation. Upon binding of its ligands, such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are pivotal in driving cellular responses. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Below is a diagram illustrating the core EGFR signaling cascade.









Click to download full resolution via product page

• To cite this document: BenchChem. [Technical Guide: Egfr-IN-45 (HR-19011), an EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12402616#egfr-in-45-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com